Hydrophilicity Differentiation: (2E)-6-Oxo-2-heptenal vs. 4-Oxohept-2-enal Computed XLogP3 Comparison
The computed octanol-water partition coefficient (XLogP3) of (2E)-6-oxo-2-heptenal is 0.1, compared with 0.5 for the positional isomer 4-oxohept-2-enal (CAS 55764-42-6) [1][2]. This 0.4 log unit difference translates to a factor of ~2.5 in predicted octanol-water partitioning, meaning the 6-oxo isomer is substantially more hydrophilic. Both isomers share identical molecular formula (C₇H₁₀O₂), molecular weight (126.15 g/mol), TPSA (34.1 Ų), and hydrogen-bond donor/acceptor counts (0/2), indicating that the hydrophilicity difference arises solely from the relative position of the ketone group along the carbon chain [1][2].
| Evidence Dimension | XLogP3 (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 4-oxohept-2-enal (CAS 55764-42-6): XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = 0.4 (~2.5-fold difference in predicted partitioning) |
| Conditions | Computed properties from PubChem (XLogP3 algorithm, release 2024.11.20) |
Why This Matters
A 0.4 log unit difference in hydrophobicity directly alters reversed-phase HPLC retention times and SPE recovery rates, making positional isomers non-interchangeable in analytical protocols without complete revalidation.
- [1] PubChem. (2025). Compound Summary for CID 10997034: (2E)-6-oxo-2-heptenal. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/147032-69-7 View Source
- [2] PubChem. (2025). Compound Summary for CID 53844957: 4-Oxohept-2-enal. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/55764-42-6 View Source
